Cupric formate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

544-19-4 |

|---|---|

Fórmula molecular |

C2H4CuO4 |

Peso molecular |

155.60 g/mol |

Nombre IUPAC |

copper;formic acid |

InChI |

InChI=1S/2CH2O2.Cu/c2*2-1-3;/h2*1H,(H,2,3); |

Clave InChI |

NUPDXCHQQCJFPJ-UHFFFAOYSA-N |

SMILES |

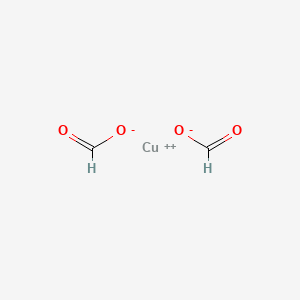

C(=O)[O-].C(=O)[O-].[Cu+2] |

SMILES canónico |

C(=O)O.C(=O)O.[Cu] |

Color/Form |

Powder-blue, turquoise, or royal blue crystals |

Densidad |

1.831 at 15 to 68.0 °F (USCG, 1999) - Denser than water; will sink |

melting_point |

ca 200 °C (decomp) |

Otros números CAS |

544-19-4 |

Descripción física |

Copper formate is a blue crystalline powder. Sinks and mixes with water. (USCG, 1999) |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

64-18-6 (Parent) |

Vida útil |

LOSES 2H2O ON STANDING IN AIR /DIHYDRATE/ |

Solubilidad |

12.5 G SOL IN 100 ML COLD WATER; 0.25 G SOL IN 100 ML ALCOHOL Practically insol in most organic solvents |

Sinónimos |

aluminum formate ammonium formate ammonium tetraformate calcium formate chromic formate cobalt(II) formate dihydrate cobaltous formate cupric formate formate formic acid formic acid, 14C-labeled formic acid, aluminum salt formic acid, ammonium (2:1) salt formic acid, ammonium (4:1) salt formic acid, ammonium salt formic acid, cadmium salt formic acid, calcium salt formic acid, cesium salt formic acid, cobalt (+2) salt formic acid, copper (+2) salt formic acid, copper salt formic acid, copper, ammonium salt formic acid, copper, nickel salt formic acid, cromium (+3) salt formic acid, cromium (+3), sodium (4:1:1) salt formic acid, lead (+2) salt formic acid, lead salt formic acid, lithium salt formic acid, magnesium salt formic acid, nickel (+2) salt formic acid, nickel salt formic acid, potassium salt formic acid, rubidium salt formic acid, sodium salt formic acid, sodium salt, 13C-labeled formic acid, sodium salt, 14C-labeled formic acid, strontium salt formic acid, thallium (+1) salt formic acid, zinc salt lead formate lithium formate magnesium formate methanoic acid nickel formate nickel formate dihydrate potassium formate sodium formate strontium formate zinc formate |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Cupric Formate from Copper Carbonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cupric formate (copper(II) formate) from copper carbonate and its precursors. This document details the underlying chemical principles, experimental protocols, and key data points relevant to the preparation of anhydrous and hydrated forms of this compound.

Introduction

This compound is a versatile copper(II) salt of formic acid with applications as a catalyst, in antibacterial materials, and as a precursor for the synthesis of copper nanoparticles. The synthesis from copper carbonate offers a straightforward and common laboratory-scale preparation method. This guide will focus on the reaction of copper carbonate with formic acid, as well as an alternative industrial process utilizing methyl formate.

Chemical Reaction and Stoichiometry

The primary reaction involves the acid-base neutralization of basic copper carbonate with formic acid. The effervescence of carbon dioxide gas is a characteristic observation during this synthesis.

Reaction Equation:

Cu₂CO₃(OH)₂ (s) + 4HCOOH (aq) → 2Cu(HCOO)₂ (aq) + 3H₂O (l) + CO₂ (g)

This balanced equation is fundamental for calculating theoretical yields and understanding the stoichiometry of the reaction.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a direct reaction using formic acid, and the second is an industrial process using methyl formate.

Protocol 1: Synthesis of Copper(II) Formate Tetrahydrate from Copper Hydroxide/Carbonate and Formic Acid

This protocol describes the synthesis of copper(II) formate tetrahydrate, which can then be dehydrated to the anhydrous form. Copper hydroxide, often used interchangeably with basic copper carbonate, can be prepared in situ from copper sulfate and a base.

Materials:

-

Copper(II) hydroxide (or basic copper carbonate)

-

Formic acid (80% aqueous solution)

-

Distilled water

-

Ethanol

-

Vacuum filtration apparatus

-

Heating mantle and reflux condenser

-

Crystallization dish

-

Vacuum oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific quantity of copper(II) hydroxide.

-

Addition of Formic Acid: Slowly add a stoichiometric amount of 80% aqueous formic acid to the flask while stirring. The reaction is exothermic and will produce carbon dioxide gas if copper carbonate is used.

-

Reaction: Stir the mixture for 1 hour. Gentle heating may be applied to ensure the completion of the reaction.[1]

-

Filtration: Once the reaction is complete (i.e., the copper salt has dissolved and gas evolution has ceased), filter the resulting solution to remove any unreacted starting material.

-

Crystallization of the Tetrahydrate: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to promote the crystallization of copper(II) formate tetrahydrate.[2]

-

Isolation: Collect the blue crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum at room temperature.

-

Dehydration to Anhydrous Form: To obtain anhydrous copper(II) formate, heat the tetrahydrate crystals at 100°C under vacuum.[1]

Protocol 2: Industrial Synthesis of Anhydrous Copper(II) Formate from Methyl Formate and Copper Carbonate

This process avoids the direct handling of corrosive formic acid by generating it in situ from the hydrolysis of methyl formate.

Materials:

-

Copper carbonate cake (approximately 50% water content)

-

Methyl formate

-

Water

-

Pressure reactor with stirring

-

Distillation apparatus

Procedure:

-

Precursor Preparation: Prepare a copper carbonate cake by reacting an aqueous solution of copper sulfate with a solution of sodium carbonate at 60-85°C. Filter the precipitate to obtain a cake with a water content of 40-70%.

-

Reaction Mixture: In a pressure reactor, combine the copper carbonate cake, water, and methyl formate.

-

Reaction: Heat the mixture to 80°C with stirring and maintain this temperature for 60 minutes at a pressure of 8 kg/cm ².[3]

-

Product Isolation: After the reaction, distill off the unreacted methyl formate and methanol byproduct at 60-85°C.

-

Crystallization: Concentrate the remaining solution by removing water under reduced pressure at 80°C to precipitate anhydrous copper formate crystals.

-

Filtration and Washing: Separate the crystals from the mother liquor at 60-85°C and wash with hot water (80°C).

-

Drying: Dry the crystals under reduced pressure to obtain anhydrous copper(II) formate.

Data Presentation

The following tables summarize the key quantitative data for the different forms of copper(II) formate.

| Property | Anhydrous Copper(II) Formate | Copper(II) Formate Dihydrate | Copper(II) Formate Tetrahydrate |

| Molecular Formula | Cu(HCOO)₂ | Cu(HCOO)₂·2H₂O | Cu(HCOO)₂·4H₂O |

| Molar Mass ( g/mol ) | 153.58 | 189.61 | 225.64 |

| Appearance | Blue to turquoise powder | Pale blue monoclinic needles | Large, light-blue monoclinic prisms |

| Decomposition Point (°C) | ~200 | ~55 | ~45 |

| Temperature (°C) | Solubility of Copper(II) Formate in 2% Formic Acid ( g/100g solution) | Solid Phase |

| 0 | 2.9 | Tetrahydrate |

| 10 | 4.6 | Tetrahydrate |

| 20 | 7.7 | Tetrahydrate |

| 30 | 13.2 | Tetrahydrate |

| 40 | 24.1 | Tetrahydrate |

| 45 | 29.5 | Dihydrate |

| 50 | 33.9 | Dihydrate |

| 58 | 48.5 | Dihydrate |

| 60 | 50.7 | Anhydrous |

| 70 | 49.1 | Anhydrous |

| 80 | 47.2 | Anhydrous |

| 90 | 50.6 | Anhydrous |

| 100 | 61.3 | Anhydrous |

Mandatory Visualizations

The following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of copper(II) formate.

Caption: Generalized experimental workflow for this compound synthesis.

References

Synthesis of Cupric Formate Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and characterization of cupric formate tetrahydrate (Cu(HCOO)₂·4H₂O). The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's preparation and properties.

Chemical Properties and Physical Data

This compound tetrahydrate is a blue crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂H₁₀CuO₈ |

| Molar Mass | 225.64 g/mol [1] |

| Appearance | Blue crystalline powder |

| Density | 1.831 g/cm³ |

| Solubility in Water | 12.5 g/100 mL at 20 °C[2] |

| Crystal System | Monoclinic[3] |

| Decomposition Temperature | Decomposes around 170°C[4] |

| Magnetic Susceptibility | Exhibits a broad maximum at approximately 60 K |

| Heat Capacity (Cp,solid) | 290.20 J/mol·K at 295.47 K |

Synthesis of this compound Tetrahydrate

Several methods are available for the synthesis of this compound tetrahydrate. The most common approaches involve the reaction of a copper(II) salt with formic acid.

Synthesis from Copper(II) Hydroxide

This method involves the direct reaction of copper(II) hydroxide with formic acid.

Reaction: Cu(OH)₂ + 2HCOOH + 2H₂O → Cu(HCOO)₂·4H₂O

Experimental Protocol:

-

To 1.62 kg of copper(II) hydroxide powder, add 4.8 kg of an 80% aqueous solution of formic acid.[5]

-

Stir the mixture for 1 hour at room temperature.[5]

-

Filter the resulting mixture to isolate the this compound tetrahydrate crystals.[5]

-

Wash the crystals with a small amount of cold deionized water.

-

Air-dry the crystals at room temperature.

Synthesis from Copper(II) Carbonate

This method utilizes the reaction between copper(II) carbonate and formic acid, which results in the evolution of carbon dioxide gas.

Reaction: CuCO₃ + 2HCOOH + 3H₂O → Cu(HCOO)₂·4H₂O + CO₂

Experimental Protocol:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of formic acid to a stirred suspension of copper(II) carbonate in water.

-

Continue stirring until the evolution of carbon dioxide ceases and the copper carbonate has completely dissolved.

-

Filter the resulting blue solution to remove any unreacted starting material.

-

Allow the filtrate to evaporate slowly at room temperature for several days.

-

Collect the resulting blue crystals of this compound tetrahydrate by filtration.

Purification by Recrystallization

To obtain high-purity this compound tetrahydrate, recrystallization is recommended. This process relies on the difference in solubility of the compound in a solvent at different temperatures.

Experimental Protocol:

-

Dissolve the crude this compound tetrahydrate in a minimum amount of hot deionized water (around 60-70°C).

-

Once fully dissolved, gravity filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature.

-

For further crystallization, cool the solution in an ice bath.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the crystals in a desiccator over a suitable drying agent.

Characterization

The synthesized this compound tetrahydrate can be characterized using various analytical techniques to confirm its identity and purity.

Spectroscopic Analysis

FTIR Spectroscopy: The infrared spectrum of this compound tetrahydrate exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3578 | Free (non-hydrogen-bonded) O-H stretching |

| ~2800 | C-H stretching of the formate group[6] |

| ~1600 | Asymmetric C-O stretching of the carboxylate group[6] |

| ~1377 | In-plane bending of the C-H group in the formate moiety[6] |

| ~1350 | Symmetric C-O stretching of the carboxylate group[6] |

UV-Vis Spectroscopy: The UV-Vis spectrum of an aqueous solution of this compound tetrahydrate shows a broad absorption band in the visible region, which is characteristic of d-d transitions of the Cu(II) ion. Another intense absorption is observed in the UV region. The aqueous solution of copper(II) ions typically shows a maximum absorption peak around 810 nm.[7][8]

Crystal Structure

This compound tetrahydrate crystallizes in the monoclinic system.[3] The crystal structure consists of copper(II) ions coordinated to four oxygen atoms from four different formate ions in a square planar arrangement. Two water molecules are located at a greater distance, completing the coordination sphere.

Signaling Pathways and Experimental Workflows

The synthesis of this compound tetrahydrate can be visualized as a straightforward chemical transformation. The following diagrams illustrate the reaction pathways and a general experimental workflow.

Caption: Chemical synthesis pathways for this compound tetrahydrate.

Caption: General experimental workflow for the synthesis and isolation.

References

- 1. This compound tetrahydrate | C2H10CuO8 | CID 6432244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) formate tetrahydrate, 98% | Fisher Scientific [fishersci.ca]

- 3. Copper(II) formate - Crystal growing [en.crystalls.info]

- 4. Sciencemadness Discussion Board - Copper Formate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. Synthesis routes of Copper(II) formate tetrahydrate [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. psecommunity.org [psecommunity.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Formate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric formate, also known as copper(II) formate, is a chemical compound of copper and formic acid with the formula Cu(HCOO)₂. It exists in several forms, most notably as the anhydrous compound and as various hydrates, including the dihydrate and tetrahydrate.[1][2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a discussion of its applications, particularly those relevant to the fields of catalysis and drug development.

Physical Properties

This compound is a blue or blue-green crystalline solid.[3][4] The appearance can vary depending on the hydration state, ranging from powder-blue to turquoise or royal blue crystals.[2][5][6][7] The compound is soluble in water and sparingly soluble in organic solvents like ethanol and acetone.[3][5]

Quantitative Physical Data

The key physical properties of the different forms of this compound are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of this compound Forms

| Property | Anhydrous this compound | This compound Dihydrate | This compound Tetrahydrate |

| Molecular Formula | C₂H₂CuO₄ | C₂H₆CuO₆ | C₂H₁₀CuO₈[4] |

| Molecular Weight | 153.58 g/mol | 189.61 g/mol | 225.64 g/mol [1][4] |

| Appearance | Blue, turquoise, or royal blue crystals[2][6] | Very pale blue monoclinic needles[2] | Large, light-blue monoclinic prisms[2] |

| Density | 1.831 g/cm³[1] | - | 1.81 g/cm³[8] |

Table 2: Solubility Data

| Solvent | Solubility | Form | Reference |

| Water | 12.5 g / 100 mL (cold) | Anhydrous | [9] |

| Water | 125 g/L (20 °C) | Tetrahydrate | [4] |

| Alcohol | 0.25 g / 100 mL | Anhydrous | [9] |

| Organic Solvents | Practically insoluble | Tetrahydrate | [7] |

Table 3: Thermal Properties

| Property | Anhydrous this compound | This compound Dihydrate | This compound Tetrahydrate |

| Melting Point | ~200 °C (decomposes)[1] | ~55 °C (decomposes) | ~45 °C (decomposes)[1] |

| Decomposition | Decomposes in hot water.[2] | Loses water on standing in air.[9] | Efflorescent (loses water to the air).[1] |

Crystal Structure

The crystal structure of this compound tetrahydrate has been determined to be monoclinic.[1] In this structure, each copper atom is coordinated to four oxygen atoms from four distinct formate ions in a roughly square planar arrangement. Two water molecules are also coordinated to the copper atom at a greater distance, completing a distorted octahedral geometry. The formate ion itself is nearly symmetrical. This layered structure contributes to the perfect cleavage of the crystals.

Chemical Properties and Reactivity

This compound is a basic salt.[5] Its aqueous solutions have a pH greater than 7.0 and will react to neutralize acids.[5][6] This neutralization reaction generates heat.[5][6] While it does not typically act as a strong oxidizing or reducing agent, such reactivity is possible under certain conditions.[5][6]

The thermal decomposition of this compound has been a subject of study, particularly for the production of copper nanoparticles. When heated, it decomposes to form metallic copper, carbon dioxide, and hydrogen gas.[10] The decomposition of pure this compound occurs in a two-stage exothermic process with peaks around 175 °C and 210 °C.[11]

Experimental Protocols

Detailed methodologies for the synthesis of various forms of this compound are provided below.

Synthesis of this compound Tetrahydrate

This protocol describes the synthesis of this compound tetrahydrate from copper(II) hydroxide and formic acid.[9]

Materials:

-

Copper(II) hydroxide (Cu(OH)₂) powder

-

80% aqueous solution of formic acid (HCOOH)

Procedure:

-

To 1.62 kg of copper(II) hydroxide powder, add 4.8 kg of an 80% aqueous solution of formic acid.

-

Stir the mixture for 1 hour at room temperature.

-

Filter the resulting mixture to collect the this compound tetrahydrate crystals.

-

The crystals can be washed with cold water and then ethanol to facilitate drying.[10]

-

Allow the crystals to air dry or dry in a desiccator. It is not recommended to boil the solution to dryness as this will cause decomposition.[10]

Synthesis of Anhydrous this compound

Anhydrous this compound can be prepared by the dehydration of the tetrahydrate or through a process using methyl formate.

Method 1: Dehydration of Tetrahydrate [9]

Materials:

-

This compound tetrahydrate

Procedure:

-

Place the synthesized this compound tetrahydrate in a vacuum oven.

-

Heat the sample at 100 °C under vacuum to remove the water of hydration.

-

Continue heating until a constant weight is achieved, indicating the formation of anhydrous this compound.

Method 2: From Copper Carbonate and Methyl Formate [12][13]

This process involves the liquid-phase hydrolysis of methyl formate in the presence of copper carbonate.

Materials:

-

Copper carbonate (CuCO₃)

-

Methyl formate (HCOOCH₃)

-

Water

Procedure:

-

Add copper carbonate to a mixture of water and methyl formate.

-

Heat the mixture to a temperature between 60 °C and 85 °C with stirring in a sealed vessel to maintain pressure.

-

Maintain this temperature for approximately 60 minutes.

-

After the reaction, distill off the unreacted methyl formate and by-product methanol at a temperature between 60 °C and 85 °C.

-

Concentrate the remaining solution under reduced pressure at a temperature between 60 °C and 85 °C to crystallize the anhydrous this compound.

-

Separate the crystals, wash with hot water (80 °C), and dry under reduced pressure.

Synthesis of this compound Dihydrate

A metastable dihydrate can be obtained by crystallization from aqueous solutions at a specific temperature range.[2][5][6]

Procedure:

-

Prepare a saturated aqueous solution of this compound at a temperature above 60 °C.

-

Allow the solution to cool to a temperature range of 50-60 °C for crystallization to occur.

-

Filter the resulting crystals of this compound dihydrate.

Applications in Research and Drug Development

While direct applications of this compound in pharmaceuticals are not widespread, its properties lend themselves to several areas of interest for drug development professionals.

Antimicrobial and Antifungal Activity

Copper compounds, in general, are known for their antimicrobial properties.[14][15][16][17][18] this compound is used as a bactericide and fungicide, particularly for the control of bacteria and mildew in cellulosic materials.[3][6] The mechanism of action for copper's antimicrobial effects is multifaceted, involving the generation of reactive oxygen species (ROS) that damage cell membranes, and the binding of copper ions to essential proteins and DNA, leading to inhibition of enzyme function and disruption of cellular processes.[14][15][16] This intrinsic antimicrobial activity makes copper-containing compounds, including this compound, of interest in the development of new antimicrobial agents and coatings for medical devices.

Catalysis in Organic Synthesis

This compound can act as a catalyst in various organic reactions.[3] Its ability to facilitate oxidation, reduction, and carbon-carbon bond-forming reactions is valuable in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[3] The mechanism often involves the transfer of electrons between reactants, mediated by the copper ions.[3]

Precursor for Metal-Organic Frameworks (MOFs) in Drug Delivery

A significant and emerging application for copper compounds in the biomedical field is in the formation of Metal-Organic Frameworks (MOFs).[19][20][21][22][23] MOFs are highly porous materials constructed from metal ions or clusters coordinated to organic ligands. Copper-based MOFs have shown great promise as carriers for drug delivery due to their high loading capacity, biocompatibility, and the potential for controlled, targeted drug release.[20][21][22] this compound can serve as a precursor for the copper nodes in these frameworks. The release of drugs from Cu-MOFs can be triggered by changes in pH, which is particularly relevant for targeting the acidic microenvironment of tumors.[22]

Visualizations

Experimental Workflow: Synthesis of this compound Hydrates

Caption: A flowchart illustrating the synthesis pathways for different hydrates of this compound.

Logical Relationship: Cu-MOFs in Targeted Drug Delivery

Caption: A diagram showing the use of this compound as a precursor for Cu-MOFs in drug delivery.

References

- 1. Copper(II) formate - Crystal growing [en.crystalls.info]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound | C2H2CuO4 | CID 10999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. COPPER FORMATE | 544-19-4 [chemicalbook.com]

- 7. Copper(II) formate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis routes of Copper(II) formate tetrahydrate [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US5093510A - Process for producing copper formate - Google Patents [patents.google.com]

- 13. EP0431589B1 - Process for producing copper formate - Google Patents [patents.google.com]

- 14. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. infectioncontrol.tips [infectioncontrol.tips]

- 16. Copper as an antimicrobial agent: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activity of Silver, Copper, and Zinc Ions/Poly(Acrylate/Itaconic Acid) Hydrogel Matrices | MDPI [mdpi.com]

- 19. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Copper-based metal–organic frameworks for antitumor application - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Solubility of Cupric Formate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cupric formate (copper(II) formate) in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including catalysis, organic synthesis, and materials science. This document compiles available quantitative data, details common experimental protocols for solubility determination, and illustrates a relevant chemical pathway.

Core Topic: this compound Solubility

This compound, with the chemical formula Cu(HCOO)₂, exists in several forms, most commonly as the anhydrous salt or as various hydrates (dihydrate and tetrahydrate). Its solubility is a key physical property that dictates its utility in solution-based chemical processes. While readily soluble in water, its behavior in organic solvents is more nuanced and generally limited.

Quantitative Solubility Data

The solubility of this compound in organic solvents is notably lower than in aqueous solutions. The available quantitative data is summarized below. It is important to note that many sources describe the compound as "practically insoluble" or "very slightly soluble" in most organic solvents without providing specific numerical values.[1][2][3][4]

| Solvent | Formula | Temperature (°C) | Solubility | Citation(s) |

| Ethanol | C₂H₅OH | Not Specified | 0.25 g / 100 mL | [1][5] |

| Formic Acid | HCOOH | 25 | 0.0107 g / 100 g | [6] |

| 52 | 0.0254 g / 100 g | [6] | ||

| 140 | 0.33 g / 100 g | [6] | ||

| Acetone | CH₃COCH₃ | Not Specified | Soluble | [5] |

| Reference Solvents | ||||

| Water | H₂O | Cold | 12.5 g / 100 mL | [1][5] |

| 20 | 125 g / L | [2][3][4][7] |

Note: The term "alcohol" in the cited literature is generally understood to refer to ethanol.[1][5] Contradictory qualitative statements exist, with some sources describing this compound as "soluble" in ethanol and acetone, while many others state it is "practically insoluble in most organic solvents."[2][4][5]

Experimental Protocols

Accurate determination of solubility requires robust experimental methodologies. The following protocols are based on methods cited in the IUPAC-NIST Solubility Database for this compound.

Isothermal Equilibrium Method

This is a common and reliable method for determining the solubility of a salt at a specific temperature.

Methodology:

-

System Preparation: An excess amount of finely powdered this compound is added to the organic solvent of interest in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant, controlled temperature for an extended period (e.g., 15-24 hours) to ensure that equilibrium between the solid and liquid phases is reached.[8][9]

-

Phase Separation: After equilibration, agitation is stopped, and the solid phase is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a filtered syringe to prevent contamination with solid particles.

-

Concentration Analysis: The concentration of copper(II) ions in the saturated solution is determined using a suitable analytical technique.

-

Solid Phase Identification: The remaining solid phase is analyzed (e.g., by thermogravimetric analysis or X-ray diffraction) to identify its composition, confirming whether it is the anhydrous salt or a specific solvate/hydrate.[9]

Analytical Techniques for Concentration Measurement

The accurate quantification of dissolved this compound is crucial.

-

Complexometric Titration: This is a classic and effective method. The copper(II) ion concentration in the collected sample is determined by titration with a standard solution of a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), using a metallochromic indicator like Xylenol Orange at a controlled pH (e.g., 5.5-6.0).[8]

-

Electrolytic Deposition: The copper content can be measured by electrolytic deposition onto a platinum cathode from a solution acidified with an acid like HNO₃. The mass difference of the cathode before and after deposition allows for the calculation of the copper concentration.[9][10]

-

Spectrophotometry: UV-Visible spectrophotometry can also be used by measuring the absorbance of the solution at the characteristic wavelength for the solvated copper(II) ion and comparing it to a calibration curve prepared from standards of known concentration.

Visualizations

Logical Relationship: Solubility Determination Workflow

The following diagram outlines the general workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Chemical Pathway: Decomposition of a Dinuclear Cu(II) Formate Complex

This compound complexes are pivotal in catalysis. Their decomposition can be a key step, for instance, in the release of formic acid. The mechanism often involves intricate electron and proton transfer steps rather than simple dissolution.

Caption: Mechanism for formic acid release from a copper formate cluster.[11]

References

- 1. This compound | C2H2CuO4 | CID 10999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper(II) formate tetrahydrate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. COPPER(II) FORMATE TETRAHYDRATE | CAS#:5893-61-8 | Chemsrc [chemsrc.com]

- 5. guidechem.com [guidechem.com]

- 6. copper(II) formate [chemister.ru]

- 7. americanelements.com [americanelements.com]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. Release of Formic Acid from Copper Formate: Hydride, Proton‐Coupled Electron and Hydrogen Atom Transfer All Play their Role - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Copper(II) Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of copper(II) formate, Cu(HCOO)₂. It details the decomposition mechanism, kinetic parameters, and the influence of various experimental conditions. This document synthesizes data from multiple studies to offer a thorough resource for professionals working with copper compounds and thermal analysis.

Introduction

Copper(II) formate is a metal-organic compound that has garnered interest in fields such as printed electronics for its ability to decompose into metallic copper at relatively low temperatures[1][2]. Understanding the precise mechanism and kinetics of its thermal decomposition is crucial for controlling the properties of the final copper product and for optimizing processes where copper(II) formate is used as a precursor. The decomposition is a complex process involving multiple steps, intermediates, and the evolution of various gaseous products.

The thermal decomposition of anhydrous copper(II) formate typically commences around 200°C[3][4][5]. The process is generally characterized by a stepwise reduction of the copper cation, from Cu(II) to Cu(I) and finally to metallic copper (Cu(0))[3][6]. The primary gaseous products evolved during this process are formic acid (HCOOH) and carbon dioxide (CO₂)[3][4][5].

Decomposition Mechanism and Pathway

The thermal decomposition of copper(II) formate is not a simple one-step process. It proceeds through a series of reactions, with the formation of copper(I) formate as a key intermediate[3]. This multi-step reaction has been observed in various copper(II) carboxylates[3][6].

The overall reaction can be summarized as: Cu(HCOO)₂ (s) → Cu (s) + H₂ (g) + 2CO₂ (g)

However, the detailed mechanism involves a stepwise cation reduction[3]:

-

Step 1: Reduction to Copper(I) : Cu²⁺ → Cu⁺

-

Step 2: Reduction to Metallic Copper : Cu⁺ → Cu⁰

These two processes are distinct but can partially overlap[3]. The decomposition of copper formate clusters has been studied in the gas phase, revealing that larger clusters first break down into smaller ones before the redox reactions occur[2]. For small clusters, the process can involve hydride transfer and the formation of formic acid[2].

The decomposition pathway can be visualized as follows:

Caption: Stepwise reduction pathway of copper(II) formate.

Quantitative Data Summary

The thermal decomposition of copper(II) formate has been characterized by various thermal analysis techniques. The key quantitative data from these studies are summarized below.

Table 1: Decomposition Temperatures and Mass Loss

| Material | Technique | Atmosphere | Key Temperature (°C) | Mass Loss (%) | Reference(s) |

| Anhydrous Copper(II) Formate | TG, DTA | N₂, H₂, Air | ~200 - 250 (Decomposition range) | - | [3] |

| Freeze-dried Copper Formate | TG/DTA | Argon | ~200 (Decomposition start) | - | [4][5] |

| Copper Formate | TG/DSC | - | 215 (Exothermic peak) | ~40 | [7] |

| Anhydrous Copper(II) Formate | DTA | N₂ | 190 (Endothermic peak), 205 (Exothermic peak) | - | [8] |

| Anhydrous Copper(II) Formate | DTA | H₂ | 175 (Endothermic peak), 190 (Exothermic peak) | - | [8] |

| Copper Formate Hydrate (in DMSO) | DSC | - | 114, 124 (Endothermic peaks for mixed ligand complexes) | < 7 | [1] |

Table 2: Kinetic and Thermodynamic Parameters

| Reactant | Reaction Stage | Activation Energy (kJ/mol) | Enthalpy Change (ΔH) (kJ/mol) | Atmosphere | Reference(s) |

| Copper(II) Mellitate | First | 155 ± 7 | - | - | [6] |

| Copper(II) Mellitate | Second | 200 ± 15 | - | - | [6] |

| Copper(II) Oxalate | - | - | -9 ± 2 | Nitrogen | [9] |

| Copper(II) Oxalate | - | - | -134 ± 5 | Air | [9] |

| Surface Formate (bidentate) | Decomposition | 15 - 39 kcal/mol | - | - | [10] |

| Surface Formate (ionic) | Decomposition | 5 - 19 kcal/mol | - | - | [10] |

Note: Kinetic data for copper(II) formate itself is sparse in the provided results, hence data for similar copper carboxylates are included for comparison.

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of results. The following sections describe typical protocols for the thermal analysis of copper(II) formate.

This protocol is a generalized procedure based on common practices described in the literature[1][4][11].

Objective: To determine the decomposition temperatures, mass loss, and thermal events (endothermic/exothermic) of copper(II) formate.

Apparatus:

-

Thermogravimetric Analyzer (TGA) and/or Differential Scanning Calorimeter (DSC)

-

Sample pans (e.g., aluminum, platinum)

-

High-purity inert gas (e.g., Nitrogen, Argon) and/or reactive gas (e.g., Air, Hydrogen)

-

Microbalance

Procedure:

-

Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using materials with known Curie points. Calibrate the DSC instrument using standard reference materials with known melting points (e.g., indium, zinc)[11].

-

Sample Preparation: Accurately weigh a small amount of the copper(II) formate sample (typically 5-10 mg) into a sample pan[8][11].

-

Instrument Setup: Place the sample pan in the instrument furnace. Purge the system with the desired gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere[11].

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 300-800°C) at a constant heating rate (e.g., 5 or 10 K/min)[4][11].

-

Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic or exothermic peaks. Determine the onset and peak temperatures for each thermal event.

Caption: A typical experimental workflow for TGA/DSC analysis.

This protocol is based on the methodology described for analyzing the gaseous decomposition products[4].

Objective: To identify the gaseous species evolved during the thermal decomposition of copper(II) formate.

Apparatus:

-

Thermal analyzer (TGA or DTA) coupled to a Mass Spectrometer.

-

Heated transfer line between the TGA and MS.

Procedure:

-

Instrument Setup: Couple the outlet of the thermal analyzer to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of evolved gases.

-

Sample Analysis: Perform a TGA experiment as described in section 4.1.

-

Mass Spectrometry: As the sample is heated and decomposes, continuously draw the evolved gases into the mass spectrometer.

-

Data Acquisition: Record the mass spectra at different temperatures or times throughout the decomposition process. Monitor specific mass-to-charge ratios (m/z) corresponding to expected products (e.g., m/z = 18 for H₂O, m/z = 44 for CO₂, m/z = 46 for HCOOH)[4].

-

Data Analysis: Correlate the evolution of specific gaseous products with the mass loss events observed in the TGA data to elucidate the decomposition steps.

Influence of Atmosphere and Crystalline Structure

The reaction atmosphere significantly influences the decomposition process and products.

-

Inert Atmosphere (N₂, Ar): Decomposition typically yields metallic copper[3][9].

-

Oxidizing Atmosphere (Air, O₂): The presence of oxygen leads to the formation of copper(II) oxide as the final solid product[9]. The temperature of the second stage of decomposition is notably increased in the presence of oxygen[3].

-

Reducing Atmosphere (H₂): A hydrogen atmosphere can slightly lower the initiation temperature of the decomposition[3].

Furthermore, the crystalline modification of the anhydrous copper(II) formate can affect the kinetics of the decomposition, with different crystal lattices and particle sizes leading to variations in the reaction rate[12].

Conclusion

The thermal decomposition of copper(II) formate is a multi-step process involving the stepwise reduction of copper ions and the evolution of gaseous products. The reaction is sensitive to the surrounding atmosphere and the physical characteristics of the starting material. A thorough understanding of these factors, gained through techniques like TGA, DSC, and EGA-MS, is essential for applications that utilize copper(II) formate as a precursor for metallic copper. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in this field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Decomposition of Copper Formate Clusters: Insight into Elementary Steps of Calcination and Carbon Dioxide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and thermal decomposition of freeze-dried copper-iron formates (Journal Article) | ETDEWEB [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5093510A - Process for producing copper formate - Google Patents [patents.google.com]

- 9. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Thermogravimetry–FTIR study of the surface formate decomposition on Cu, CuCl, Cu2O and CuO. Correlations between reaction selectivity and structural properties - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

Stability of Cupric Formate Hydrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of cupric formate hydrates, focusing on their thermal decomposition and dehydration pathways. The information presented is collated from various scientific studies and is intended to be a valuable resource for professionals working in research, development, and quality control.

Introduction to this compound Hydrates

Copper(II) formate, or this compound, can exist in anhydrous form as well as in several hydrated states, most notably as a dihydrate (Cu(HCOO)₂·2H₂O) and a tetrahydrate (Cu(HCOO)₂·4H₂O).[1] The degree of hydration is dependent on the crystallization temperature.[2] The stability of these hydrates, particularly their response to temperature changes, is a critical factor in their handling, storage, and application. The tetrahydrate is known to be unstable and can effloresce, or lose water of hydration, upon exposure to air.[1]

Physicochemical Properties and Stability Data

The stability of this compound hydrates is primarily dictated by their thermal decomposition and dehydration characteristics. The following tables summarize the key quantitative data available for the different forms of this compound.

| Property | Anhydrous Cu(HCOO)₂ | Dihydrate Cu(HCOO)₂·2H₂O | Tetrahydrate Cu(HCOO)₂·4H₂O |

| Molar Mass ( g/mol ) | 153.580 | 189.610 | 225.639 |

| Crystal System | Orthorhombic (α), Monoclinic (β) | Monoclinic | Monoclinic |

| Color | Blue, turquoise, or royal blue | - | Bright-blue |

| Decomposition Point (°C) | ~200 | ~55 | ~45 |

| Table 1: General Properties of this compound and its Hydrates.[1][2][3] |

| Thermal Event | Temperature (°C) | Atmosphere | Technique | Observations & Products |

| Dehydration of Tetrahydrate | ~45 | - | - | Loss of water to form lower hydrates or the anhydrous form.[1] |

| Dehydration of Dihydrate | ~55 | - | - | Loss of water to form the anhydrous form.[1] |

| Decomposition of Anhydrous Form | ~200 | Argon | DTA, TG, Mass Spec | Releases formic acid (HCOOH) and carbon dioxide (CO₂), yielding metallic copper.[4][5] |

| Decomposition of Anhydrous Form | 175 and 210 (exothermic peaks) | - | DSC | Two-stage exothermic process.[6] |

| Table 2: Thermal Decomposition and Dehydration Data for this compound Hydrates. |

| Parameter | Value | Conditions |

| Activation Energy of Dehydration | 11.2 ± 0.2 kcal/mol H₂O | For the penetration of the reactant/product interface during dehydration of the tetrahydrate.[7][8] |

| Overall Heat of Dissociation (ΔH°) | 12.5 kcal/mol H₂O | For the dehydration of the tetrahydrate.[8] |

| Table 3: Thermodynamic Data for the Dehydration of Copper(II) Formate Tetrahydrate. |

Experimental Protocols for Stability Assessment

The characterization of the stability of this compound hydrates involves several key analytical techniques. The following provides an overview of the methodologies commonly employed.

Synthesis of this compound Hydrates

-

Tetrahydrate (Cu(HCOO)₂·4H₂O): Crystallization from aqueous solutions at low temperatures.[2] A typical method involves dissolving copper(II) oxide in 50% formic acid, followed by filtration and drying.[9]

-

Dihydrate (Cu(HCOO)₂·2H₂O): Crystallization from solutions at temperatures between 50-60°C.[2] It can also be prepared by recrystallization of this compound in a thermostat at 323 K (50°C).[9]

-

Anhydrous (Cu(HCOO)₂): Can be obtained by crystallization from solutions at 75-85°C or by dehydrating the dihydrate at 368 K (95°C).[2][9]

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and decomposition pathways of hydrates.

-

Thermogravimetric Analysis (TGA):

-

A sample of the this compound hydrate (typically 5-10 mg) is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 5 °C/min) under a controlled atmosphere (e.g., nitrogen, air, or argon) with a specific flow rate (e.g., 40 ml/min).[10]

-

The mass of the sample is continuously monitored as a function of temperature.

-

Weight loss steps correspond to dehydration or decomposition events.

-

-

Differential Scanning Calorimetry (DSC):

-

A small amount of the sample is hermetically sealed in a DSC pan.

-

The sample is subjected to a controlled temperature program (heating or cooling at a defined rate) alongside an empty reference pan.

-

The difference in heat flow between the sample and the reference is measured.

-

Endothermic peaks typically represent dehydration or melting, while exothermic peaks indicate decomposition or crystallization.[6]

-

-

Differential Thermal Analysis (DTA):

Product Analysis

-

Mass Spectrometry (MS): The gaseous products evolved during thermal decomposition can be identified by coupling the outlet of the thermal analyzer to a mass spectrometer. This allows for the real-time analysis of molecules such as water, formic acid, and carbon dioxide.[4][5]

-

X-ray Powder Diffractometry (XRPD): The crystalline structure of the solid residues after thermal events can be determined using XRPD. This helps to identify the resulting anhydrous form or copper metal.[4][5]

Dehydration and Decomposition Pathways

The stability of this compound hydrates is intrinsically linked to their dehydration and subsequent decomposition pathways. These processes can be visualized as a series of sequential steps.

The above diagram illustrates the stepwise loss of water molecules from the tetrahydrate to form the dihydrate and subsequently the anhydrous salt. The anhydrous this compound then decomposes at a higher temperature to yield metallic copper and gaseous products.

This workflow outlines the typical experimental approach for characterizing the stability of this compound hydrates, from synthesis to the final analysis and interpretation of the collected data.

Conclusion

The stability of this compound hydrates is a critical consideration for their practical application. The tetrahydrate and dihydrate are thermally labile and readily lose their water of hydration at relatively low temperatures. The resulting anhydrous form is stable up to approximately 200°C, at which point it decomposes to metallic copper. A thorough understanding of these stability characteristics, obtained through the experimental protocols outlined in this guide, is essential for the effective utilization of these compounds in research and development.

References

- 1. Copper(II) formate - Crystal growing [en.crystalls.info]

- 2. COPPER FORMATE | 544-19-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and thermal decomposition of freeze-dried copper-iron formates (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetics of dehydration of single crystals of copper formate tetrahydrate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 8. Kinetics of dehydration of single crystals of copper formate tetrahydrate - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. 2024.sci-hub.cat [2024.sci-hub.cat]

Spectroscopic Characterization of Cupric Formate: A Technical Guide

Introduction

Cupric formate, or copper(II) formate (Cu(HCOO)₂), is an inorganic compound of interest in various fields, including catalysis and materials science. A thorough understanding of its structural and electronic properties is crucial for its application and development. Spectroscopic techniques are indispensable tools for elucidating the molecular vibrations, electronic transitions, and paramagnetic nature of this compound. This guide provides an in-depth overview of the key spectroscopic methods used for its characterization, tailored for researchers and professionals in chemical and materials science.

Vibrational Spectroscopy: FT-IR and Raman

Vibrational spectroscopy probes the quantized vibrational states of molecules. Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide detailed information about the bonding and structure of the formate ligand and its coordination to the copper center. FT-IR is sensitive to hetero-nuclear functional groups and polar bonds, while Raman spectroscopy is particularly effective for analyzing homo-nuclear and non-polar bonds.[1]

Key Vibrational Modes

The vibrational spectrum of this compound is dominated by the modes of the formate (HCOO⁻) ion and the copper-oxygen (Cu-O) bonds. The intense peaks in the 1650-1580 cm⁻¹ and 1400-1320 cm⁻¹ regions are characteristic of the carboxylate group.[2] Specifically, the strong peak around 1600 cm⁻¹ is assigned to the asymmetric stretching of the C-O bond, while the peak near 1350 cm⁻¹ corresponds to its symmetric stretching vibration.[2]

Data Presentation: Vibrational Frequencies

The following table summarizes the key vibrational frequencies for this compound and related species as reported in the literature.

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

| C-H Stretching | ~2800 | - | [2] |

| OCO Asymmetric Stretching | ~1600 | - | [2] |

| OCO Symmetric Stretching | ~1350 | - | [2] |

| C-H In-plane Bending | 1377 | - | [2] |

| Copper-Oxygen Vibrations | 300-430 | - | [3] |

| Lattice Vibrations | - | 59, 170, 213 | [2] |

Experimental Protocol: FT-IR/Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound to identify functional groups and bonding arrangements.

A. Sample Preparation:

-

For solid-state analysis, this compound can be analyzed directly as a powder.

-

For FT-IR analysis using the Attenuated Total Reflectance (ATR) technique, a small amount of the powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

For transmission FT-IR, a KBr pellet is prepared by mixing a small amount of sample (~1-2 mg) with dry potassium bromide (~100-200 mg) and pressing the mixture into a transparent disk.

-

For Raman spectroscopy, the powder sample is placed on a microscope slide or in a sample holder.[1]

B. Instrumentation:

-

FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a light source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS) is used. An ATR accessory is often preferred for its simplicity.

-

Raman Spectrometer: A dispersive Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a notch filter to remove Rayleigh scattering, a grating, and a CCD detector is typically used.

C. Data Acquisition:

-

A background spectrum (of the empty ATR crystal or KBr pellet for FT-IR, or the empty sample holder for Raman) is collected.

-

The sample spectrum is then recorded.

-

Typical FT-IR Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-64

-

-

Typical Raman Parameters:

-

Spectral Range: 3500-50 cm⁻¹

-

Laser Power: 1-10 mW (to avoid sample degradation)

-

Integration Time: 1-10 seconds

-

Accumulations: 5-10

-

D. Data Analysis:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance (FT-IR) or intensity (Raman) spectrum.

-

Baseline correction and peak picking are performed to identify the positions of the vibrational bands.

-

The identified peak frequencies are compared with literature values and databases to assign the vibrational modes.

Electronic Spectroscopy: UV-Visible

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing electronic transitions between molecular orbitals. For copper(II) complexes, the spectra are typically dominated by d-d transitions within the copper ion and ligand-to-metal charge-transfer (LMCT) bands.[4][5]

Electronic Transitions in this compound

In stoichiometric Cu(II) formate clusters, the UV-Vis spectra are characterized by copper d-d transitions and charge-transfer excitations from the formate ligand to the vacant copper d orbital.[6][7] The exact position of these electronic transitions can be highly dependent on the specific isomer and coordination environment of the copper ion.[4][5] Aqueous solutions of this compound show spectra that are very similar to that of the aquated cupric ion.[8]

Data Presentation: UV-Vis Absorption

Quantitative data for specific absorption maxima can be highly variable depending on the state (gas phase cluster, solid, solution) and structure. Gas-phase studies of copper formate clusters provide detailed insights into their photochemistry.[4] In aqueous solutions, a broad absorption band in the near-IR region (~900 nm) is representative of Cu(II) absorption.[9]

| Transition Type | Approximate Wavelength Range (nm) | State | Reference |

| d-d Transitions | Visible to Near-IR | Gas-phase clusters, Solution | [4][9] |

| Formate-to-Cu(II) CT | UV to Visible | Gas-phase clusters | [5][6] |

| Aquated Cu²⁺ Absorption | ~900 | Aqueous Solution | [9] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To measure the electronic absorption spectrum of this compound in solution.

A. Sample Preparation:

-

Prepare a stock solution of this compound of known concentration by dissolving the solid in a suitable solvent (e.g., deionized water). This compound has a solubility of 12.5 g/100 g in water at 20°C.[10]

-

Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range (0.1-1.0 AU).

-

Fill a cuvette (typically 1 cm path length, made of quartz for UV measurements) with the sample solution.

B. Instrumentation:

-

A dual-beam UV-Vis spectrophotometer is used, which contains a deuterium lamp for the UV region and a tungsten-halogen lamp for the visible/near-IR region.

C. Data Acquisition:

-

A baseline correction is performed using a cuvette filled with the pure solvent.

-

The sample cuvette is placed in the beam path, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-1100 nm).

D. Data Analysis:

-

The resulting spectrum (a plot of absorbance vs. wavelength) is analyzed to identify the wavelengths of maximum absorbance (λ_max).

-

The Beer-Lambert law (A = εbc) can be used to determine the molar absorptivity (ε) if the concentration (c) and path length (b) are known.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons. Since Cu(II) has a d⁹ electronic configuration with one unpaired electron, it is EPR-active.[11] EPR spectroscopy provides detailed information about the local environment of the copper ion, including its coordination geometry and interactions with nearby magnetic nuclei.[12]

EPR Parameters for Cu(II) Complexes

The EPR spectrum of a Cu(II) complex is described by the g-tensor and the hyperfine coupling (A) tensor.[12] For Cu(II) (nuclear spin I = 3/2), the hyperfine interaction splits the signal into four lines. In frozen solutions or powders, anisotropy in the g and A tensors can be observed, providing information on the symmetry of the copper site. For an axially symmetric complex, the spectrum is characterized by g_‖, g_⊥, A_‖, and A_⊥.[12]

Data Presentation: EPR Parameters

The following table presents typical EPR parameters for Cu(II) complexes, which serve as a reference for analyzing this compound spectra. Specific values for this compound will depend on its exact structure and environment.

| Parameter | Description | Typical Value Range for Axial Cu(II) | Reference |

| g_‖ | g-factor parallel to the principal axis | 2.2 - 2.4 | [12] |

| g_⊥ | g-factor perpendicular to the principal axis | 2.0 - 2.1 | [12] |

| A_‖ | Hyperfine coupling constant parallel to the axis | 120 - 200 x 10⁻⁴ cm⁻¹ | [13] |

| A_⊥ | Hyperfine coupling constant perpendicular to the axis | 0 - 30 x 10⁻⁴ cm⁻¹ | [13] |

Experimental Protocol: EPR Spectroscopy

Objective: To characterize the paramagnetic Cu(II) center in this compound in a frozen solution.

A. Sample Preparation:

-

Prepare a dilute solution of this compound (~1 mM) in a suitable solvent that forms a good glass upon freezing (e.g., a water/glycerol mixture).[11]

-

Transfer the solution into a high-purity quartz EPR tube (e.g., 4 mm outer diameter).

-

Flash-freeze the sample by immersing the tube in liquid nitrogen to ensure a glassy, amorphous state.[11]

B. Instrumentation:

-

An X-band (~9.5 GHz) EPR spectrometer is commonly used.

-

The instrument consists of a microwave source (klystron or Gunn diode), a resonant cavity where the sample is placed, an electromagnet to sweep the magnetic field, and a detector.

-

A cryostat is required to maintain the sample at a low temperature (e.g., 77 K, the temperature of liquid nitrogen).

C. Data Acquisition:

-

The frozen sample is placed in the spectrometer's resonant cavity within the cryostat.

-

The spectrometer is tuned to the resonant frequency of the cavity.

-

The magnetic field is swept while the sample is irradiated with microwaves, and the first derivative of the microwave absorption is recorded.

-

Typical X-band Parameters:

-

Microwave Frequency: ~9.5 GHz

-

Microwave Power: 1-10 mW

-

Modulation Frequency: 100 kHz

-

Modulation Amplitude: 1-5 Gauss

-

Temperature: 77 K

-

D. Data Analysis:

-

The g-values and hyperfine coupling constants are extracted from the positions of the features in the first-derivative spectrum.

-

Spectral simulation software is often used to refine the spin Hamiltonian parameters (g and A values) by fitting the simulated spectrum to the experimental data.[11]

Visualization of Methodologies

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

Interrelation of Spectroscopic Techniques

This diagram shows how different spectroscopic techniques provide complementary information to build a complete picture of this compound's properties.

Caption: Complementary information from different spectroscopic methods.

References

- 1. surfacesciencewestern.com [surfacesciencewestern.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (Open Access) UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal-Ligand Photochemistry. (2020) | Tobias F. Pascher | 11 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. copper(II) formate [chemister.ru]

- 11. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]

- 12. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 13. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

An In-depth Technical Guide to Anhydrous Cupric Formate

CAS Number: 544-19-4

This technical guide provides a comprehensive overview of anhydrous cupric formate, also known as copper(II) formate. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis, and its relevance in biological systems and signaling pathways.

Chemical and Physical Properties

Anhydrous this compound is a blue or greenish crystalline solid.[1] It is composed of copper in the +2 oxidation state and formate anions. The compound is soluble in water and exhibits hygroscopic properties.[1] Several key identifiers and properties are summarized in the tables below.

Table 1: Chemical Identifiers for Anhydrous this compound

| Identifier | Value |

| CAS Number | 544-19-4[1][2][3] |

| Molecular Formula | C₂H₂CuO₄[1][2][3] |

| Molecular Weight | 153.58 g/mol [1][2][3] |

| IUPAC Name | copper(II) formate[4] |

| Synonyms | Cupric diformate, Copper diformate, Tubercuprose[1][4] |

| InChI Key | HFDWIMBEIXDNQS-UHFFFAOYSA-L[4] |

| EINECS | 208-865-8[2][4] |

Table 2: Physical and Chemical Properties of Anhydrous this compound

| Property | Value |

| Appearance | Blue to green crystalline powder[1][2] |

| Density | 1.831 g/cm³[5] |

| Melting Point | Decomposes at approximately 200°C[6] |

| Water Solubility | Soluble[1][2] |

| Stability | Stable under normal conditions, but hygroscopic[1] |

Experimental Protocols

Detailed methodologies for the synthesis of anhydrous this compound are crucial for reproducible research. The following protocols describe common laboratory-scale preparations.

Synthesis of Anhydrous this compound from Copper Hydroxide

This protocol details the synthesis of anhydrous this compound starting from copper hydroxide, which first yields the tetrahydrate form, followed by dehydration.

Experimental Workflow

Caption: Workflow for the synthesis of anhydrous this compound.

Procedure:

-

To 1.62 kg of copper hydroxide powder, add 4.8 kg of an 80% aqueous solution of formic acid.[2]

-

Stir the resulting mixture for 1 hour.[2]

-

Filter the mixture to isolate the solid product, which is copper formate tetrahydrate.[2]

-

Dehydrate the copper formate tetrahydrate at 100°C under a vacuum to yield anhydrous copper formate.[2]

General Preparation from Copper(II) Salts

Anhydrous this compound can also be prepared by the reaction of other copper(II) sources with formic acid.

Reaction Scheme:

-

CuO + 2HCOOH → Cu(HCOO)₂ + H₂O

-

Cu(OH)₂ + 2HCOOH → Cu(HCOO)₂ + 2H₂O

-

CuCO₃ + 2HCOOH → Cu(HCOO)₂ + H₂O + CO₂

Procedure:

-

Add a copper(II) source (oxide, hydroxide, or carbonate) in small portions to formic acid with stirring.[6]

-

Continue adding the copper salt until the reaction ceases (e.g., no more gas evolution for the carbonate).[6]

-

Filter the resulting solution to remove any unreacted solids.[6]

-

Crystallization from solutions at temperatures between 75-85°C will yield the anhydrous form.[5]

Role in Biological Systems and Drug Development

While this compound itself is not a therapeutic agent, its constituent, copper, is an essential trace element with significant implications in biology and drug development.[7][8] Copper ions can be released from this compound in biological systems and participate in various cellular processes.

Copper's ability to cycle between Cu(I) and Cu(II) oxidation states makes it a critical cofactor in numerous enzymes involved in processes like cellular respiration, antioxidant defense, and neurotransmitter synthesis.[9][10] However, this redox activity also means that an excess of free copper can be toxic, primarily through the generation of reactive oxygen species (ROS).[9][10]

The development of copper-based drugs is an active area of research, particularly in cancer therapy.[11][12] The strategy often involves using ligands to form copper complexes that can be delivered to target cells, where the release of copper or the complex itself can induce cell death through various mechanisms, including apoptosis and autophagy.[11]

Copper in Cellular Signaling

Copper ions are not just passive cofactors; they actively modulate key signaling pathways that are often dysregulated in diseases like cancer.

Key Signaling Pathways Modulated by Copper:

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Copper ions have been shown to directly regulate the activity of components within this pathway.[13]

-

PI3K-Akt Pathway: This pathway is central to cell growth, metabolism, and survival. Copper can influence the activation of this pathway, for instance, by promoting the release of growth factors like FGF-1.[13][14]

-

Inflammatory Signaling: Recent research has identified a druggable copper-signaling pathway that drives inflammation.[15] In inflammatory macrophages, mitochondrial copper(II) catalyzes NAD(H) redox cycling, which leads to metabolic and epigenetic changes that promote an inflammatory state.[16]

Caption: Simplified diagram of copper's role in key signaling pathways.

Safety and Handling

This compound should be handled with care. As with other copper salts, it can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.

Conclusion

Anhydrous this compound, identified by CAS number 544-19-4, is a well-characterized inorganic compound with straightforward synthesis protocols. While its direct applications in drug development are not established, its role as a source of bioactive copper ions makes it a compound of interest for researchers studying the roles of copper in biological signaling and disease. The modulation of critical pathways such as MAPK and PI3K-Akt by copper ions highlights the potential for developing novel copper-based therapeutic strategies.

References

- 1. CAS 544-19-4: Copper formate | CymitQuimica [cymitquimica.com]

- 2. Synthesis routes of Copper(II) formate tetrahydrate [benchchem.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. This compound | C2H2CuO4 | CID 10999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 544-19-4,COPPER FORMATE | lookchem [lookchem.com]

- 6. Copper(II) formate - Crystal growing [en.crystalls.info]

- 7. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Copper: an Essential Metal in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 15. news-medical.net [news-medical.net]

- 16. researchgate.net [researchgate.net]

molecular weight of copper(II) formate tetrahydrate

An In-depth Guide to the Molecular Weight of Copper(II) Formate Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed calculation and breakdown of the molecular weight for copper(II) formate tetrahydrate. Accurate molecular weight determination is a fundamental necessity in chemical synthesis, quantitative analysis, and formulation development.

Chemical Formula Determination

Copper(II) formate tetrahydrate is an ionic compound consisting of a copper cation with a +2 charge (cupric), two formate anions (HCOO⁻), and four molecules of water of hydration. The chemical formula is therefore represented as:

Cu(HCOO)₂·4H₂O

This formula indicates that each formula unit contains one copper atom, two carbon atoms, ten hydrogen atoms, and eight oxygen atoms.[1][2][3]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the chemical formula. The calculation is based on the standard atomic weights of the constituent elements.[4][5]

The contribution of each element to the total molecular weight is detailed below:

-

Carbon (C): 2 atoms × 12.011 amu = 24.022 amu

Total Molecular Weight = 63.546 + 24.022 + 10.080 + 127.992 = 225.64 g/mol

The calculated molecular weight is approximately 225.64 g/mol .[1][2][3]

Data Presentation

The quantitative data used for the molecular weight calculation is summarized in the table below for clarity and easy reference.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Total Mass Contribution (amu) |

| Copper | Cu | 1 | 63.546[6][14] | 63.546 |

| Carbon | C | 2 | 12.011[15] | 24.022 |

| Hydrogen | H | 10 | 1.008[16][17] | 10.080 |

| Oxygen | O | 8 | 15.999[13][18] | 127.992 |

| Total | 225.64 |

Methodologies and Visualizations

The determination of molecular weight for a specific chemical compound like copper(II) formate tetrahydrate is a theoretical calculation based on established standard atomic weights. Therefore, experimental protocols for its determination are not applicable in this context.

Similarly, the calculation of molecular weight is a direct summation of atomic masses and does not involve signaling pathways or complex experimental workflows that would necessitate visualization with Graphviz. The logical relationship is a simple hierarchy, as illustrated below.

Caption: Hierarchical calculation of molecular weight.

References

- 1. Copper(II) formate, tetrahydrate | CymitQuimica [cymitquimica.com]

- 2. Copper (II) formate tetrahydrate [webbook.nist.gov]

- 3. Cupric formate tetrahydrate | C2H10CuO8 | CID 6432244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Copper - Wikipedia [en.wikipedia.org]

- 7. princeton.edu [princeton.edu]

- 8. byjus.com [byjus.com]

- 9. quora.com [quora.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weights and Isotopic Compositions for Copper [physics.nist.gov]

- 15. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 16. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 17. youtube.com [youtube.com]

- 18. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Copper Nanoparticles using Cupric Formate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper nanoparticles (CuNPs) are of significant interest in various scientific and biomedical fields due to their catalytic, antimicrobial, and conductive properties. A promising and efficient method for the synthesis of CuNPs involves the use of cupric formate as a precursor. This approach offers several advantages, including a relatively low decomposition temperature and the dual role of the formate ligand as a reducing agent, which helps prevent the formation of copper oxides.[1]

These application notes provide a detailed overview and experimental protocols for the synthesis of copper nanoparticles via the thermal decomposition of this compound. The protocols are designed to be reproducible and can be adapted for various research and development applications, including catalysis, electronics, and the formulation of novel drug delivery systems.

Key Advantages of Using this compound

-

Low-Temperature Decomposition: this compound decomposes to form metallic copper at temperatures lower than many other copper precursors, making the synthesis more energy-efficient.

-

In-Situ Reduction: The formate ion can act as a reducing agent, facilitating the formation of metallic copper nanoparticles and minimizing the need for additional reducing agents.[1]

-

Control over Particle Size: By carefully controlling reaction parameters such as temperature, precursor concentration, and the type and concentration of stabilizing agents, the size and morphology of the resulting copper nanoparticles can be tailored.

Data Presentation

The following tables summarize the influence of key experimental parameters on the characteristics of the synthesized copper nanoparticles.

Table 1: Effect of this compound and Oleylamine Concentration on Nanoparticle Size

| This compound Concentration (M) | Oleylamine Concentration (M) | Solvent | Average Nanoparticle Diameter (nm) | Reference |

| 1 | 1 | Dodecane | 120 | Patent WO2021099486A1 |

| 1 | 1 | Dodecane | 240 (at slower heating rate) | Patent WO2021099486A1 |

Table 2: Influence of Reaction Temperature on Copper Nanoparticle Size

| Precursor | Stabilizer(s) | Solvent | Reaction Temperature (°C) | Average Nanoparticle Diameter (nm) |

| Copper(II) acetylacetonate | Oleic acid, Oleylamine | Octyl ether | 150 | ~5-10 |

| Copper(II) acetylacetonate | Oleic acid, Oleylamine | Octyl ether | 160 | ~10-15 |

| Copper(II) acetylacetonate | Oleic acid, Oleylamine | Octyl ether | 190 | ~20-25 |

Experimental Protocols

This section provides a detailed methodology for the synthesis of copper nanoparticles using this compound as a precursor.

Protocol 1: Thermal Decomposition of this compound in Oleylamine and Dodecane

Objective: To synthesize copper nanoparticles by the thermal decomposition of this compound in a high-boiling point solvent with a stabilizing agent.

Materials:

-

This compound (Cu(HCOO)₂)

-

Oleylamine (technical grade, 70%)

-

Dodecane (anhydrous, ≥99%)

-

Ethanol (anhydrous)

-

Argon or Nitrogen gas (high purity)

-

Three-neck round-bottom flask

-

Heating mantle with magnetic stirrer and temperature controller

-

Condenser

-

Thermocouple

-

Schlenk line or inert gas manifold

-

Centrifuge and centrifuge tubes

Procedure:

-

Reaction Setup:

-

Assemble a three-neck round-bottom flask with a condenser, a thermocouple adapter with a thermocouple, and a gas inlet/outlet connected to a Schlenk line.

-

Ensure all glassware is dry and the system can be maintained under an inert atmosphere.

-

-

Reagent Preparation:

-

In the three-neck flask, combine this compound (e.g., to a final concentration of 1 M), oleylamine (e.g., to a final concentration of 1 M), and dodecane. For example, for a 100 mL total volume, add the appropriate molar amounts of this compound and oleylamine and then add dodecane to reach 100 mL.

-

-

Inert Atmosphere:

-

Purge the reaction flask with argon or nitrogen gas for at least 30 minutes to remove oxygen. Maintain a gentle positive pressure of the inert gas throughout the reaction.

-

-

Heating Profile:

-

Begin stirring the reaction mixture.

-

Heat the solution to a temperature T1. This is the temperature at which the decomposition of the precursor to metallic copper begins. This temperature can be determined by observing a color change in the solution (e.g., to a darker, colloidal suspension). A typical starting point for T1 could be in the range of 130-160°C.

-

Once T1 is reached, increase the temperature to T2 at a controlled rate (e.g., 5 °C per minute). T2 should be at least 10 °C higher than T1. A typical T2 would be in the range of 170-200°C.

-

Hold the reaction at T2 for a specific duration (e.g., 30-60 minutes) to allow for nanoparticle growth and stabilization.

-

-

Cooling and Purification:

-